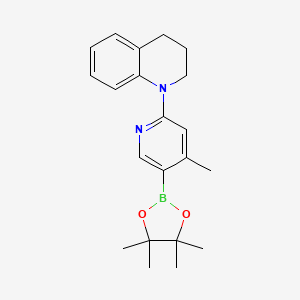
3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde is a chemical compound with the molecular formula C10H7BrN2O . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of pyrazole compounds, such as this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis process involves the bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, triggered by a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane .Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a pyrazol group at the 4-position, with a bromine atom at the 3-position . The molecular weight of this compound is 251.08 .Chemical Reactions Analysis
The bromoaryl group of 4-bromobenzaldehyde, a similar compound, may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde . This suggests that this compound could potentially undergo similar reactions.Applications De Recherche Scientifique
Pyrazole Derivatives in Drug Development
Pyrazole derivatives are pivotal in the development of pharmaceuticals due to their wide range of biological activities. These compounds serve as key frameworks for creating new medications with potential anticancer, anti-inflammatory, and antimicrobial properties. For example, recent advancements in the synthesis of biologically active molecules containing pyrazole moieties emphasize their therapeutic potential, particularly through multicomponent reactions that enhance efficiency in pharmaceutical chemistry (Becerra, Abonía, & Castillo, 2022).
Chemical Inhibition and Metabolic Studies
Research on the selectivity and potency of chemical inhibitors, particularly those affecting cytochrome P450 enzymes in human liver microsomes, highlights the importance of understanding enzyme interactions with various compounds. Although 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde is not specifically mentioned, related research underscores the necessity for careful in vitro assessment of compound metabolism, which can inform the development of drugs with minimized drug-drug interactions (Khojasteh et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis of tetrahydrobenzo[b]pyrans via three-component cyclocondensation demonstrates the importance of pyrazole derivatives in creating valuable heterocyclic compounds. Such synthetic methodologies are crucial for organic chemists and pharmacologists, highlighting the versatility of pyrazole-containing compounds in generating diverse molecular structures with significant chemical and biological properties (Kiyani, 2018).
Organometallic and Coordination Chemistry
The exploration of organophosphorus azoles, including pyrazoles, in the context of coordination chemistry reveals the structural and electronic versatility of pyrazole derivatives. These studies not only enhance our understanding of the chemical properties of such compounds but also their potential applications in catalysis and material science (Larina, 2023).
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, making it an attractive target for antileishmanial drugs .
Mode of Action
This compound interacts with its target, LmPTR1, by fitting into the active site of the enzyme . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The compound’s binding to LmPTR1 inhibits the enzyme’s activity, thereby disrupting the parasite’s survival and proliferation .
Biochemical Pathways
It is known that the inhibition of lmptr1 disrupts the folate metabolism in leishmania parasites, which is essential for their survival and proliferation .
Pharmacokinetics
The compound’s potent antileishmanial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach and interact with its target effectively .
Result of Action
The result of the action of this compound is the inhibition of LmPTR1, leading to the disruption of folate metabolism in Leishmania parasites . This disruption impairs the parasites’ survival and proliferation, resulting in potent antileishmanial activity .
Orientations Futures
The future directions for research on 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde could involve further exploration of its synthesis methods, as well as its potential biological activities. Given the wide range of activities exhibited by pyrazole compounds, there is potential for this compound to be used in the development of new drugs .
Propriétés
IUPAC Name |
3-bromo-4-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIRAGCHJMGIFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693896 |
Source


|
| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-53-5 |
Source


|
| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)


